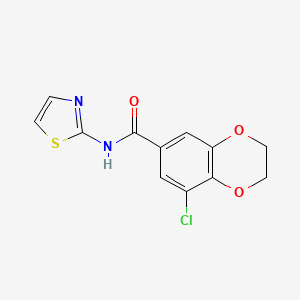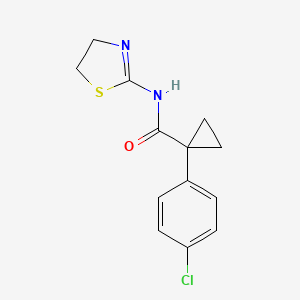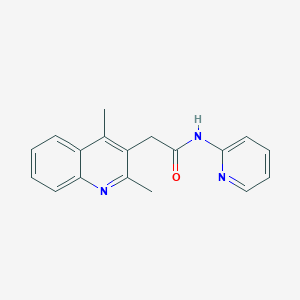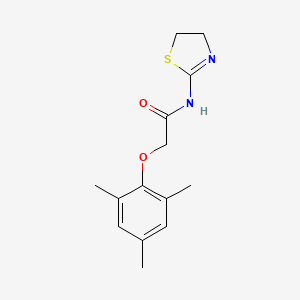
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves the inhibition of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide. 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase and β-catenin. Inhibition of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide by 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can promote cell proliferation and differentiation in various cell types, including neural stem cells and osteoblasts. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide in lab experiments is its potent inhibitory effect on 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide. This allows researchers to study the role of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide in various cellular processes and signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the research of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. Additionally, the development of more potent and selective 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide inhibitors could lead to the discovery of new therapeutic targets and treatments.
Métodos De Síntesis
The synthesis of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves several steps. The first step is the condensation of 2-aminothiazole with 2-chloro-4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3-dihydro-1,4-benzodioxine-7-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3 (5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide is also involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is important for embryonic development and tissue homeostasis.
Propiedades
IUPAC Name |
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-5-7(6-9-10(8)18-3-2-17-9)11(16)15-12-14-1-4-19-12/h1,4-6H,2-3H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBAGCOPPXNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)

![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)

![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)